molecular formula C20H20N12O6S2 B076567 4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid CAS No. 10586-07-9

4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid

Cat. No. B076567
CAS RN: 10586-07-9
M. Wt: 588.6 g/mol
InChI Key: PHXYKRIGWBYQSI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid', commonly known as Bis-Azo, is an organic compound that belongs to the class of azo dyes. It is widely used in various scientific research applications due to its unique properties and characteristics.

Mechanism Of Action

Bis-Azo is a highly selective and sensitive compound that binds to heavy metal ions through the formation of chelate complexes. The binding of Bis-Azo to heavy metal ions results in a change in color, which can be used to quantify the amount of heavy metal present in a sample. Bis-Azo also exhibits fluorescence properties, which can be used for the detection of heavy metals in real-time.

Biochemical And Physiological Effects

Bis-Azo has been shown to exhibit low toxicity and does not pose any significant risk to human health. However, it is important to note that Bis-Azo should be handled with care, as it can cause skin irritation and eye damage.

Advantages And Limitations For Lab Experiments

Bis-Azo has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and ease of use. However, it also has some limitations, including its limited stability in acidic conditions and its sensitivity to light.

Future Directions

There are several future directions for the use of Bis-Azo in scientific research, including the development of new biosensors for the detection of heavy metals in water, the fabrication of thin films for electronic and optical devices, and the investigation of its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Bis-Azo is a unique and versatile compound that has a wide range of scientific research applications. Its high selectivity and sensitivity make it an ideal compound for the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

Bis-Azo is synthesized by the reaction of stilbene-2,2'-disulphonic acid with cyanuric chloride in the presence of sodium hydroxide and ammonium chloride. This reaction results in the formation of a yellow-orange powder that is highly soluble in water.

Scientific Research Applications

Bis-Azo is widely used in various scientific research applications, including the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. It is also used in the fabrication of thin films for electronic and optical devices.

properties

CAS RN

10586-07-9

Product Name

4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid

Molecular Formula

C20H20N12O6S2

Molecular Weight

588.6 g/mol

IUPAC Name

5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+

InChI Key

PHXYKRIGWBYQSI-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O

SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O

Other CAS RN

10586-07-9

Origin of Product

United States

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